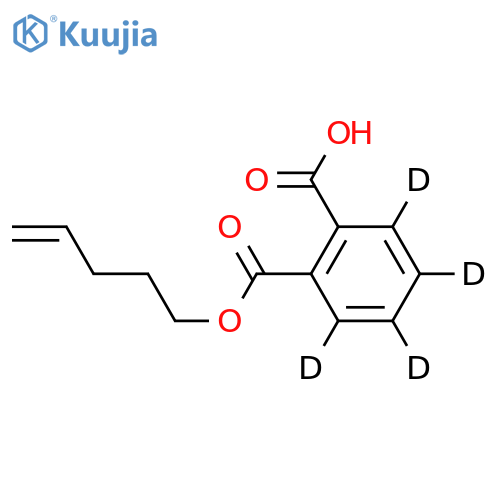Cas no 1346601-95-3 (Mono(4-pentenyl)phthalate-d4)
モノ(4-ペンテニル)フタレート-d4は、安定同位体で標識されたフタル酸エステル類の一種です。この化合物は、内部標準物質としての使用に適しており、特に質量分析によるフタル酸エステル類の定量分析において高い精度を発揮します。重水素(d4)標識により、分析時のマトリックス効果を低減し、信頼性の高いデータ取得が可能です。また、4-ペンテニル基を有するため、特定の反応性や分析特性を示します。この化合物は、環境試料や生体試料中のフタル酸エステル類の微量分析において、高い選択性と感度を実現する重要な試薬です。

Mono(4-pentenyl)phthalate-d4 structure
商品名:Mono(4-pentenyl)phthalate-d4
CAS番号:1346601-95-3
MF:C13H14O4
メガワット:238.272511005402
CID:4553460
Mono(4-pentenyl)phthalate-d4 化学的及び物理的性質
名前と識別子
-
- Mono(4-pentenyl)phthalate-d4
-
- インチ: 1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D
- InChIKey: HYCQCFCIEMXEMJ-YBNXMSKUSA-N
- ほほえんだ: C(O)(=O)C1=C(C(OCCCC=C)=O)C([2H])=C([2H])C([2H])=C1[2H]
Mono(4-pentenyl)phthalate-d4 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M566752-5mg |
Mono(4-pentenyl)phthalate-d4 |
1346601-95-3 | 5mg |
$196.00 | 2023-05-17 | ||
| TRC | M566752-50mg |
Mono(4-pentenyl)phthalate-d4 |
1346601-95-3 | 50mg |
$1533.00 | 2023-05-17 |
Mono(4-pentenyl)phthalate-d4 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
1346601-95-3 (Mono(4-pentenyl)phthalate-d4) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
